(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C17H12Cl3N3OS and a molecular weight of 412.728 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multi-step reactions. One common method includes the reaction of 2-CL-BENZALDEHYDE with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with 2,5-DI-CL-BENZYL and other reagents under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with other thiazolidine derivatives, such as:
5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE HYDRAZONE: Similar in structure but with different substituents, leading to variations in biological activity.
Thiazolidine-2,4-dione derivatives: Known for their antidiabetic properties, these compounds differ in their core structure and pharmacological activities.
The uniqueness of 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H12Cl3N3OS |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Cl3N3OS/c18-12-5-6-14(20)11(7-12)8-15-16(24)22-17(25-15)23-21-9-10-3-1-2-4-13(10)19/h1-7,9,15H,8H2,(H,22,23,24)/b21-9+ |
InChI Key |
PUDREYXQWCINLU-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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